molecular formula C7H7ClN4O B14283719 2-(4-Chloroanilino)-1-oxoguanidine CAS No. 134861-37-3

2-(4-Chloroanilino)-1-oxoguanidine

Cat. No.: B14283719
CAS No.: 134861-37-3
M. Wt: 198.61 g/mol
InChI Key: AKJFWFTYSADWFB-UHFFFAOYSA-N
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Description

2-(4-Chloroanilino)-1-oxoguanidine is an organic compound that features a chloroaniline group attached to an oxoguanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloroanilino)-1-oxoguanidine typically involves the reaction of 4-chloroaniline with a guanidine derivative under controlled conditions. One common method includes the use of a palladium-catalyzed amination reaction, where 4-chloroaniline reacts with a guanidine derivative in the presence of a palladium catalyst . The reaction is usually carried out at elevated temperatures and may require the use of a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process typically includes steps such as the preparation of intermediates, purification, and final product isolation. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloroanilino)-1-oxoguanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound .

Scientific Research Applications

2-(4-Chloroanilino)-1-oxoguanidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Chloroanilino)-1-oxoguanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloroanilino)-1-oxoguanidine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

134861-37-3

Molecular Formula

C7H7ClN4O

Molecular Weight

198.61 g/mol

IUPAC Name

2-(4-chloroanilino)-1-oxoguanidine

InChI

InChI=1S/C7H7ClN4O/c8-5-1-3-6(4-2-5)10-11-7(9)12-13/h1-4,10H,(H2,9,11)

InChI Key

AKJFWFTYSADWFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN=C(N)N=O)Cl

Origin of Product

United States

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